[(2,6-difluorophenyl)sulfamoyl]dimethylamine
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Overview
Description
[(2,6-difluorophenyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C8H10F2N2O2S and a molecular weight of 236.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a sulfamoyl dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit kinase activity, which can affect multiple downstream signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the potential target and mode of action, it can be inferred that this compound may have effects on cell cycle regulation and potentially other cellular processes .
Action Environment
The action, efficacy, and stability of N’-(2,6-difluorophenyl)-N,N-dimethylsulfamide can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .
Preparation Methods
The synthesis of [(2,6-difluorophenyl)sulfamoyl]dimethylamine typically involves the reaction of 2,6-difluoroaniline with dimethylamine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2,6-difluorophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
[(2,6-difluorophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
[(2,6-difluorophenyl)sulfamoyl]dimethylamine can be compared with other similar compounds, such as:
[(2-chloro-4-fluorophenyl)sulfamoyl]dimethylamine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
[(2,4-difluorophenyl)sulfamoyl]dimethylamine: This compound has fluorine atoms at different positions on the phenyl ring.
[(2,6-difluorophenyl)sulfamoyl]ethylamine: This compound has an ethyl group instead of a dimethylamine group.
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-6(9)4-3-5-7(8)10/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPGOFHXVHPIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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